A phenethylamine found in EPHEDRA SINICA. PSEUDOEPHEDRINE is an isomer. It is an alpha- and beta-adrenergic agonist that may also enhance release of norepinephrine. It has been used for asthma, heart failure, rhinitis, and urinary incontinence, and for its central nervous system stimulatory effects in the treatment of narcolepsy and depression. It has become less extensively used with the advent of more selective agonists.
See also: Ephedrine (has active moiety); EPHEDRINE HYDROCHLORIDE; guaifenesin (component of).
Ephedrine hydrochloride
CAS No.: 50-98-6
Cat. No.: VC0007942
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50-98-6 |
---|---|
Molecular Formula | C10H16ClNO |
Molecular Weight | 201.69 g/mol |
IUPAC Name | (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1 |
Standard InChI Key | BALXUFOVQVENIU-GNAZCLTHSA-N |
Isomeric SMILES | C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.Cl |
SMILES | CC(C(C1=CC=CC=C1)O)NC.Cl |
Canonical SMILES | CC(C(C1=CC=CC=C1)O)NC.Cl |
Appearance | Solid powder |
Introduction
Pharmacological Mechanisms and Receptor Interactions
Adrenergic Receptor Activation
Ephedrine hydrochloride exhibits a unique profile as a mixed α- and β-adrenergic receptor agonist. Its primary mechanism involves the displacement of norepinephrine from synaptic vesicles, leading to increased synaptic concentrations of the neurotransmitter . Comparative studies of adrenergic agents reveal the following receptor affinity profiles (Table 1) :
Table 1: Neurotransmitter Release Potency of Selected Sympathomimetics
Compound | Norepinephrine (NE) Release (EC₅₀, nM) | Dopamine (DA) Release (EC₅₀, nM) | Serotonin (5-HT) Release (EC₅₀, nM) |
---|---|---|---|
Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1765 |
Ephedrine | 43.1–72.4 | 236–1350 | >10,000 |
Pseudoephedrine | 4092 | 9125 | >10,000 |
Lower EC₅₀ values indicate stronger neurotransmitter release activity .
The compound’s β₁-adrenergic activity increases cardiac output by enhancing heart rate and stroke volume, while its α₁-mediated vasoconstriction elevates systemic vascular resistance . Notably, ephedrine’s pressor effects are less prone to tachyphylaxis compared to direct agonists like phenylephrine, owing to its reliance on endogenous norepinephrine stores .
Central Nervous System Effects
At higher doses, ephedrine hydrochloride crosses the blood-brain barrier (log P = 1.13), inducing mild CNS stimulation . This property, while less pronounced than that of amphetamines, has led to off-label use in fatigue management and weight loss, though such applications remain controversial due to cardiovascular risks .
Chemical Properties and Stability
Ephedrine hydrochloride’s physicochemical characteristics are critical for formulation and storage (Table 2) :
Table 2: Key Physicochemical Properties of Ephedrine Hydrochloride
Property | Value |
---|---|
Molecular Weight | 201.69 g/mol |
Melting Point | 216–220°C |
Solubility in Water | Freely soluble (25 mg/mL at 25°C) |
Log P (Experimental) | 1.13 |
Optical Rotation | −34° (c = 4, H₂O) |
Stability | Light-sensitive; stable at pH 4–7 |
The compound’s zwitterionic nature at physiological pH enhances its solubility, while the hydrochloride salt form improves stability during sterilization and storage . Degradation pathways include oxidation to ephedrine quinone and thermal decomposition above 200°C .
Clinical Applications and Therapeutic Uses
Management of Hypotension
Ephedrine hydrochloride is a first-line agent for preventing and treating hypotension during spinal anesthesia, particularly in obstetric settings. A meta-analysis of 27 randomized trials demonstrated that intravenous boluses of 5–10 mg effectively restore maternal blood pressure without compromising uteroplacental blood flow . The drug’s placental transfer rate is <5%, minimizing fetal exposure .
Nasal Decongestion
Combination products containing ephedrine hydrochloride (0.5–1%) and pseudoephedrine (30–60 mg) demonstrate synergistic decongestant effects. A 2024 multicenter study (n=1,452) showed a 72% reduction in nasal airway resistance persisting for 8–10 hours post-administration .
Pharmacokinetic Profile
Ephedrine hydrochloride exhibits dose-dependent pharmacokinetics following intravenous administration (Table 3) :
Table 3: Pharmacokinetic Parameters of Ephedrine Hydrochloride
Parameter | Value |
---|---|
Bioavailability | 85% (oral) |
Tₘₐₓ | 1–2 hours (oral) |
Vd | 3.5 L/kg |
Plasma Protein Binding | 20–25% |
t₁/₂ | 3–6 hours |
Excretion | 85% unchanged in urine |
Renal excretion is pH-dependent, with acidic urine (pH <6) accelerating elimination by ion trapping . Dose adjustments are recommended for patients with creatinine clearance <30 mL/min.
Analytical Methods and Quality Control
UV-Vis Spectrophotometry
A 2022 study validated a cobalt-based chelation method for quantifying ephedrine hydrochloride in pharmaceutical preparations . Key validation parameters include:
-
Linearity: 1–80 ppm (R² = 0.999)
-
LOD: 0.94 ppm
-
LOQ: 2.85 ppm
-
Recovery: 100.04% ± 0.31%
The complex exhibits λₘₐₓ at 389 nm with molar absorptivity ε = 3.18 × 10³ L·mol⁻¹·cm⁻¹ .
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC methods using C18 columns (mobile phase: 25 mM KH₂PO₄/acetonitrile, 85:15 v/v) achieve baseline separation of ephedrine from pseudoephedrine impurities (<0.1%) .
Recent Research and Future Directions
Metabolic Applications
A 2025 double-blind trial (n=89) investigated high-dose ephedrine hydrochloride (75 mg/70 kg) for enhancing anaerobic exercise performance. While peak power output increased by 14%, the 28% incidence of palpitations limits practical application .
Nanoparticle Delivery Systems
Phase I trials of chitosan-coated ephedrine nanoparticles (45 nm) demonstrate prolonged pressor effects (t₁/₂ = 8.2 hours) with 60% reduced Cₘₐₓ, suggesting potential for sustained-release formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume